Chalepensin

Descripción general

Descripción

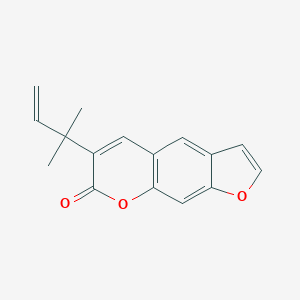

Chalepensin is a chemical compound belonging to the furanocoumarin class. It was first isolated in 1967 from the fringed rue (Ruta chalepensis), a plant from which it derives its name. This compound has also been found in other plants of the genus Ruta, including common rue (Ruta graveolens) and mountain rue (Ruta montana) . This compound forms colorless crystalline needles with a melting point of 82-83°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chalepensin can be synthesized through various methods. One common synthetic route involves the prenylation of umbelliferone, a coumarin derivative, followed by cyclization to form the furanocoumarin structure . The reaction conditions typically involve the use of a strong base and a prenyl halide under reflux conditions.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plants of the genus Ruta. The extraction process includes solvent extraction followed by purification using chromatographic techniques . The high purity of this compound can be achieved through recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: Chalepensin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides, which are reactive intermediates.

Reduction: Reduction of this compound can lead to the formation of dihydrofuranocoumarins.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the prenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Epoxides and dihydrodiols.

Reduction: Dihydrofuranocoumarins.

Substitution: Various substituted furanocoumarins depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Introduction to Chalepensin

This compound is a furanocoumarin compound primarily isolated from the plant Ruta chalepensis, commonly known as fringed rue. It belongs to the family Rutaceae and has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. This article delves into the various scientific applications of this compound, supported by comprehensive data and case studies.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans. Studies have shown that it exhibits minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL against several MRSA strains, indicating its potential as an antimicrobial agent in clinical settings .

Anticancer Properties

Research indicates that this compound possesses anticancer effects, potentially through mechanisms involving apoptosis induction in cancer cells. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting its utility in cancer therapy .

Antidiabetic Effects

While chalepin (a related compound) has been studied for its antidiabetic effects, this compound itself has not been extensively tested in this regard. However, the structural similarities suggest potential antidiabetic properties warranting further investigation .

Antifertility Effects

This compound has been reported to exhibit antifertility effects in female rats, which may be linked to its toxic impact on ovarian function. This aligns with traditional uses of Ruta species in herbal medicine for reproductive health issues .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in various models, indicating potential applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on extracts from Ruta chalepensis demonstrated that both chalepin and this compound exhibited significant antimicrobial activity against multiple MRSA strains. The study highlighted the importance of prenylation in enhancing the bioactivity of these compounds .

Case Study 2: Anticancer Research

In vitro studies assessing the anticancer properties of this compound revealed that it could inhibit the growth of specific cancer cell lines through apoptosis induction mechanisms. These findings suggest a pathway for developing new anticancer therapies based on this compound derivatives .

Case Study 3: Traditional Medicine Applications

Traditional practices in South America utilize Ruta species for various ailments, including reproductive health issues. This compound's antifertility effects provide a scientific basis for these traditional uses, supporting the integration of ethnopharmacological knowledge with modern research .

Mecanismo De Acción

Comparación Con Compuestos Similares

Chalepin: A dihydrofuranocoumarin with anticancer properties.

Rutamarin: Known for its antimicrobial and anti-inflammatory activities.

5-Methoxychalepensin: Exhibits similar antibacterial properties as this compound.

5,8-Dimethoxythis compound: Studied for its potential use in treating various infections.

Actividad Biológica

Chalepensin, a 3-prenylated furanocoumarin , is primarily isolated from the medicinal plant Ruta chalepensis L., a member of the Rutaceae family. This compound has gained attention due to its diverse biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for exploring its potential therapeutic applications.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . Research indicates that this compound has minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL against various MRSA strains, including ATCC 25923 and EMRSA-15 . This activity is attributed to its structural features, particularly the 3-prenylation , which enhances its interaction with bacterial targets.

| Strain | MIC (µg/mL) |

|---|---|

| ATCC 25923 | 32 |

| SA-1199B | 64 |

| XU212 | 128 |

| MRSA-274819 | 64 |

| EMRSA-15 | 32 |

2. Anticancer Activity

This compound has shown potential as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. For instance, this compound exhibited significant growth inhibition against human cancer cells, with IC50 values indicating effective concentrations for inducing apoptosis . The exact mechanisms are still under investigation but may involve the modulation of cell cycle progression and induction of oxidative stress.

3. Antidiabetic Activity

Although chalepin (its structural analog) has been studied for antidiabetic effects, this compound has not been extensively evaluated in this context. However, it is hypothesized that this compound may influence insulin secretion pathways similarly to chalepin, which has demonstrated a 138% insulin secretory response in vitro at a concentration of 0.1 mg/mL . Further research is needed to establish its role in glucose metabolism.

4. Antiprotozoal Activity

This compound has also shown promising results against protozoan parasites. In bioassay-guided studies against Entamoeba histolytica, this compound demonstrated over 90% growth inhibition at a concentration of 150 μg/mL , with an IC50 value of approximately 38.71 μg/mL . This suggests potential for further development as an antiprotozoal drug.

5. Other Biological Activities

This compound's biological profile extends to several other activities:

- Anti-inflammatory : Exhibits properties that may reduce inflammation markers.

- Antiplatelet aggregation : Demonstrated efficacy in inhibiting platelet aggregation, which could be beneficial in cardiovascular health.

- Calcium antagonist : May modulate calcium channels, influencing cardiovascular functions .

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activities:

- A study conducted by Shah et al. (2021) highlighted the antimicrobial efficacy of this compound against MRSA strains and suggested further exploration into its mechanism of action and potential clinical applications .

- Another research effort focused on the antiprotozoal activity of this compound, revealing significant inhibition rates against E. histolytica, thus supporting its use in traditional medicine for treating parasitic infections .

Propiedades

IUPAC Name |

6-(2-methylbut-3-en-2-yl)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-4-16(2,3)12-8-11-7-10-5-6-18-13(10)9-14(11)19-15(12)17/h4-9H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCCCUNGXGKNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=CC2=C(C=C3C(=C2)C=CO3)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157153 | |

| Record name | 3-(alpha,alpha-Dimethylallyl)psoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13164-03-9 | |

| Record name | Chalepensin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13164-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(alpha,alpha-Dimethylallyl)psoralen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013164039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(alpha,alpha-Dimethylallyl)psoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chalepensin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGU8MP93CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.